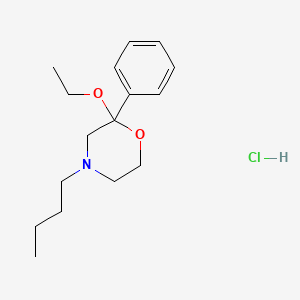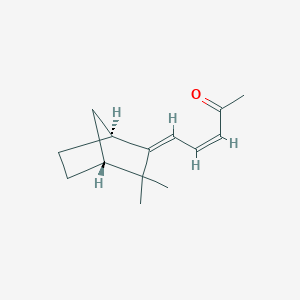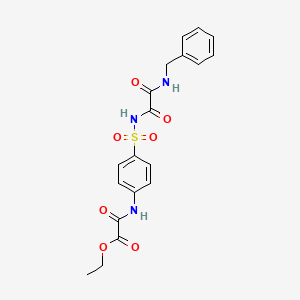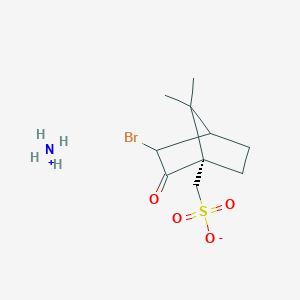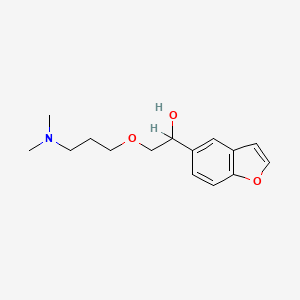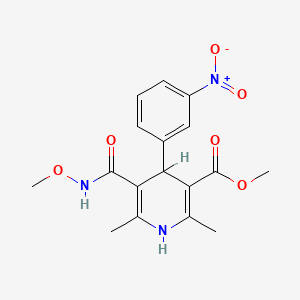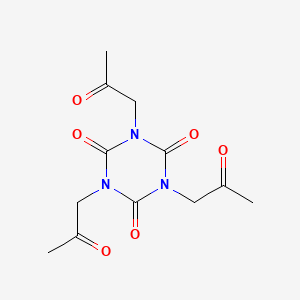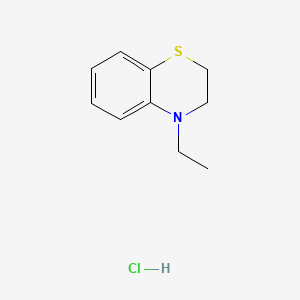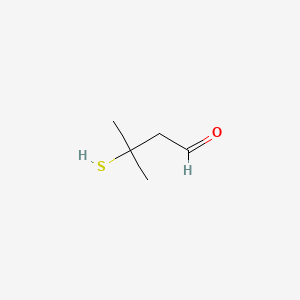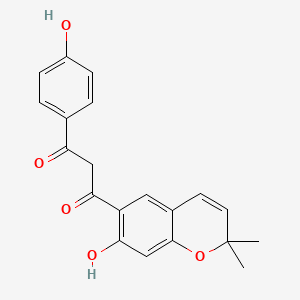
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is an organic compound belonging to the class of benzophenones These compounds are characterized by a ketone group attached to two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the reaction of 3-nitrobenzoyl chloride with 4-(beta-D-xylopyranosyloxy)phenyl magnesium bromide. The reaction is carried out in an anhydrous environment, often using a solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would follow similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure consistency and purity.
化学反応の分析
Types of Reactions
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride (NaBH4).
Substitution: The xylopyranosyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction: 3-amino-4-(beta-D-xylopyranosyloxy)phenylmethanol.
Substitution: Various substituted benzophenones depending on the nucleophile used.
科学的研究の応用
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or photoinitiators.
作用機序
The mechanism of action of Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the xylopyranosyloxy group can interact with carbohydrate-binding proteins. These interactions can modulate various biological pathways, making the compound of interest in drug development and biochemical research.
類似化合物との比較
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the xylopyranosyloxy group.
(3-Nitrophenyl)(phenyl)methanone: Similar structure but lacks the xylopyranosyloxy group.
Methanone, (4-aminophenyl)phenyl-: Similar structure but has an amino group instead of a nitro group.
Uniqueness
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of both a nitrophenyl group and a xylopyranosyloxy group. This combination allows for unique chemical reactivity and potential biological interactions, distinguishing it from other benzophenones.
特性
CAS番号 |
83354-70-5 |
|---|---|
分子式 |
C18H17NO8 |
分子量 |
375.3 g/mol |
IUPAC名 |
(3-nitrophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-6-4-10(5-7-13)15(21)11-2-1-3-12(8-11)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18+/m1/s1 |
InChIキー |
ONHOLJPOJQJRQG-SPUZQDLCSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


